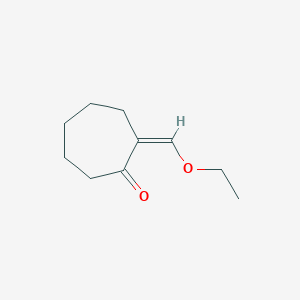
2-(Ethoxymethylene)cycloheptan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethoxymethylene)cycloheptan-1-one is an organic compound with the molecular formula C10H16O2. It is a derivative of cycloheptanone, characterized by the presence of an ethoxymethylene group attached to the cycloheptanone ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethylene)cycloheptan-1-one typically involves the reaction of cycloheptanone with ethyl formate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate enolate, which then reacts with ethyl formate to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
2-(Ethoxymethylene)cycloheptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxymethylene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
2-(Ethoxymethylene)cycloheptan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a precursor for other industrially relevant compounds.
作用機序
The mechanism of action of 2-(Ethoxymethylene)cycloheptan-1-one involves its interaction with various molecular targets and pathways. The ethoxymethylene group can participate in nucleophilic addition reactions, while the cycloheptanone ring can undergo various transformations. These interactions can affect biological systems by modifying enzyme activity or altering metabolic pathways.
類似化合物との比較
Similar Compounds
Cycloheptanone: The parent compound, lacking the ethoxymethylene group.
2-Cyclohexen-1-one: A similar compound with a six-membered ring.
2-Cyclopenten-1-one: Another related compound with a five-membered ring.
Uniqueness
2-(Ethoxymethylene)cycloheptan-1-one is unique due to the presence of the ethoxymethylene group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable for specific synthetic applications and research studies.
生物活性
2-(Ethoxymethylene)cycloheptan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity against various cancer cell lines, its synthesis, and structure-activity relationships (SAR).
Synthesis
The synthesis of this compound typically involves a reaction between cyclohexan-1,3-dione and ethyl orthoformate in the presence of acetic acid. This reaction produces the desired compound alongside a range of heterocyclic derivatives . The structural characterization is often confirmed through spectroscopic methods such as NMR.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The compound exhibited low cytotoxicity towards a variety of cancer types, including gastric (NUGC), colon (DLDI), liver (HA22T, HEPG2), nasopharyngeal carcinoma (HONE1), and breast cancer (MCF) cell lines. The IC50 values for these cell lines were significantly higher than those for more potent derivatives, indicating that while this compound has some activity, it is less effective compared to other synthesized compounds .
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| NUGC | >100 | Low cytotoxicity |
| DLDI | >100 | Low cytotoxicity |
| HA22T | >100 | Low cytotoxicity |
| HEPG2 | >100 | Low cytotoxicity |
| HONE1 | >100 | Low cytotoxicity |
| MCF | >100 | Low cytotoxicity |
The mechanism by which this compound exerts its biological effects may involve inhibition of specific kinases associated with cancer progression. Studies have shown that other derivatives from the same synthetic pathway demonstrated significant inhibition against tyrosine kinases such as c-kit and VEGFR-2 . However, detailed mechanisms specific to this compound remain to be elucidated.
Case Studies
In one notable study, the compound was tested in vitro alongside several analogs derived from cyclohexan-1,3-dione. The results showed that while this compound was less effective, its derivatives exhibited varying degrees of cytotoxicity and selectivity towards different cancer cell lines. This underscores the importance of structural modifications in enhancing biological activity .
Example Case Study
A comparative analysis was conducted on a series of compounds derived from cyclohexan-1,3-dione, including this compound. The study highlighted that while the base compound had limited efficacy, certain modifications led to enhanced anti-cancer properties. For instance, compounds with additional functional groups showed improved IC50 values against HEPG2 and MCF cell lines .
特性
分子式 |
C10H16O2 |
|---|---|
分子量 |
168.23 g/mol |
IUPAC名 |
(2Z)-2-(ethoxymethylidene)cycloheptan-1-one |
InChI |
InChI=1S/C10H16O2/c1-2-12-8-9-6-4-3-5-7-10(9)11/h8H,2-7H2,1H3/b9-8- |
InChIキー |
YCIMIXRXIUJUAI-HJWRWDBZSA-N |
異性体SMILES |
CCO/C=C\1/CCCCCC1=O |
正規SMILES |
CCOC=C1CCCCCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















